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molecular formula C7H4ClFN2 B1422358 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 882033-66-1

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1422358
M. Wt: 170.57 g/mol
InChI Key: YXRHIFORQJRTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786114B2

Procedure details

4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine can be obtained as in example 4 stage 4(b) but starting from 1.7 g of 5-fluoro-1H-pyrrolo[2,3-b]pyridine 7-oxide in 10 cm3 of phosphorus oxychloride. In this way, 1.3 g of 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is obtained as a solid with the following characteristics:
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[CH:11]=[CH:10][NH:9][C:5]2=[N+:6]([O-])[CH:7]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:3]1[C:2]([F:1])=[CH:7][N:6]=[C:5]2[NH:9][CH:10]=[CH:11][C:4]=12

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
FC=1C=C2C(=[N+](C1)[O-])NC=C2
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1F)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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